molecular formula C13H20ClN3O2 B12216636 N-Methylglycyl-Nalpha-methyl-L-phenylalaninamide hydrochloride

N-Methylglycyl-Nalpha-methyl-L-phenylalaninamide hydrochloride

Cat. No.: B12216636
M. Wt: 285.77 g/mol
InChI Key: TYCZMQBMEWJRPH-UHFFFAOYSA-N
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Description

N-Methylglycyl-Nalpha-methyl-L-phenylalaninamide hydrochloride is a synthetic compound with a molecular formula of C13H20ClN3O2. This compound is known for its unique structure, which includes both methylated glycine and phenylalanine moieties. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylglycyl-Nalpha-methyl-L-phenylalaninamide hydrochloride typically involves the following steps:

    Methylation of Glycine: Glycine is first methylated using methyl iodide in the presence of a base such as sodium hydroxide.

    Coupling with Methylated Phenylalanine: The methylated glycine is then coupled with Nalpha-methyl-L-phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

    Formation of Hydrochloride Salt: The final product is obtained by treating the coupled product with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Methylation: Large quantities of glycine are methylated using industrial methylating agents.

    Automated Coupling: Automated systems are used for the coupling reaction to ensure consistency and efficiency.

    Purification and Crystallization: The product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methylglycyl-Nalpha-methyl-L-phenylalaninamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amide and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and amide groups.

    Reduction: Reduced forms of the amide group.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

N-Methylglycyl-Nalpha-methyl-L-phenylalaninamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various enzymes and proteins.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methylglycyl-Nalpha-methyl-L-phenylalaninamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, particularly those involved in amino acid metabolism.

    Pathways Involved: It affects pathways related to neurotransmitter synthesis and protein modification.

Comparison with Similar Compounds

Similar Compounds

    N-Methylglycine: A simpler methylated amino acid.

    Nalpha-Methyl-L-phenylalanine: A methylated derivative of phenylalanine.

    N-Methyl-L-phenylalaninamide: A related compound with a similar structure.

Uniqueness

N-Methylglycyl-Nalpha-methyl-L-phenylalaninamide hydrochloride is unique due to its combined methylated glycine and phenylalanine structure, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H20ClN3O2

Molecular Weight

285.77 g/mol

IUPAC Name

2-[methyl-[2-(methylamino)acetyl]amino]-3-phenylpropanamide;hydrochloride

InChI

InChI=1S/C13H19N3O2.ClH/c1-15-9-12(17)16(2)11(13(14)18)8-10-6-4-3-5-7-10;/h3-7,11,15H,8-9H2,1-2H3,(H2,14,18);1H

InChI Key

TYCZMQBMEWJRPH-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)N.Cl

Origin of Product

United States

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